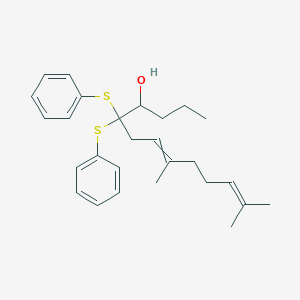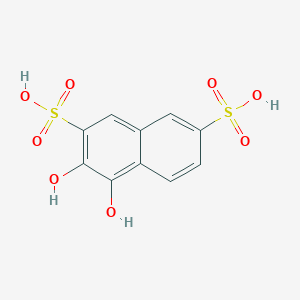
Ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound featuring a thiazolidine ring. Thiazolidine motifs are intriguing due to their presence in various natural and bioactive compounds. The sulfur and nitrogen atoms in the thiazolidine ring enhance its pharmacological properties, making it a valuable compound in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of ethyl bromoacetate with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods often employ green chemistry principles to improve yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are used to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like potassium carbonate for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Investigated for its potential use in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various pharmacological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidine ring structure but different substituents.
Thiazoles: Heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms.
Isoquinolines: Aromatic heterocyclic compounds with a nitrogen atom in the ring
Uniqueness
Ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Propiedades
Número CAS |
920268-80-0 |
|---|---|
Fórmula molecular |
C13H13NO3S |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
ethyl 2-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C13H13NO3S/c1-2-17-12(15)8-11-14(9-13(16)18-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
Clave InChI |
XPFCNVHGVZZUAP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1N(CC(=O)S1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)
![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)



![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)

![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)

![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)




